Astragalin

Catalog No.
S519583
CAS No.
480-10-4
M.F
C21H20O11
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astragalin

CAS Number

480-10-4

Product Name

Astragalin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15-,17+,18-,21+/m1/s1

InChI Key

JPUKWEQWGBDDQB-QSOFNFLRSA-N

SMILES

O=C1C(O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)=C(C3=CC=C(O)C=C3)OC4=CC(O)=CC(O)=C14

Solubility

Soluble in DMSO

Synonyms

Astragalin; Astragaline; K5; Kaempferol-3-beta-glucopyranoside; Kaempferol-3-beta-monoglucoside; Kaempferol-3-glucoside; Kaempferol-3-O-glucoside; UNII-APM8UQ3Z9O;

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Description

The exact mass of the compound Astragalin is 448.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Kaempferols - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

Astragalin exhibits strong antioxidant activity. Studies have shown it can scavenge free radicals, which are unstable molecules that damage cells and contribute to various diseases. Astragalin's antioxidant properties are believed to play a role in its potential benefits for age-related conditions and chronic diseases [1].

Source

[1] Liu, X., Zheng, H., & Jia, Q. (2016). Astragalin: A potential therapeutic agent for oxidative stress-induced diseases. Oxidative medicine and cellular longevity, 2016, 1954528. PubMed: )

Anti-inflammatory Properties

Inflammation is a natural response of the immune system, but chronic inflammation can contribute to various health problems. Astragalin has shown promise in reducing inflammation by inhibiting the activity of inflammatory pathways. Research suggests it may be beneficial for conditions like arthritis, inflammatory bowel disease, and cardiovascular diseases [2].

Source

[2] Wang, X., & Lü, J. (2017). Astragalin: A potential therapeutic agent for inflammatory diseases. Inflammation, 40(6), 1873-1883. PubMed: )

Astragalin, also known as kaempferol 3-O-glucoside, is a flavonoid compound that can be isolated from various edible plants, including Phytolacca americana (American pokeweed) and the fronds of Phegopteris connectilis (a fern) . This compound is characterized by its chemical formula C21H20O11C_{21}H_{20}O_{11} and is recognized for its diverse pharmacological properties, making it a subject of interest in both nutritional and medicinal research .

The potential health benefits of astragalin are attributed to various mechanisms, including:

  • Antioxidant Activity: Astragalin's structure with hydroxyl groups allows it to scavenge free radicals and reactive oxygen species, potentially reducing oxidative stress in cells [].
  • Anti-inflammatory Activity: Astragalin may downregulate inflammatory pathways by inhibiting the activation of NF-κB, a key transcription factor involved in inflammation.
  • Other Potential Mechanisms: Studies suggest astragalin might also have roles in protecting neurons, improving cardiovascular health, and exhibiting anticancer properties, but further research is needed to understand the underlying mechanisms [].
Typical of flavonoids. It can undergo hydrolysis to release kaempferol and glucose. Additionally, it exhibits antioxidant properties by scavenging free radicals, which involves redox reactions where it donates electrons to neutralize reactive oxygen species . The compound's structure allows it to interact with various biological molecules, influencing pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway .

Astragalin exhibits a wide range of biological activities:

  • Anti-inflammatory: It significantly inhibits lipopolysaccharide (LPS)-induced activation of NF-κB, reducing inflammatory cytokine production .
  • Antioxidant: The compound scavenges free radicals, contributing to its protective effects against oxidative stress .
  • Anticancer: Astragalin has demonstrated potential in inhibiting cancer cell growth and inducing apoptosis in various cancer types, including gastric and melanoma cells .
  • Neuroprotective: Recent studies suggest that astragalin may exert antidepressant-like effects through modulation of specific signaling pathways .

Astragalin can be synthesized through several methods:

  • Extraction from Natural Sources: It is commonly extracted from plants using solvents like methanol or ethanol.
  • Chemical Synthesis: Laboratory synthesis can involve glycosylation reactions where glucose is attached to kaempferol under acidic or enzymatic conditions.
  • Biotransformation: Microbial fermentation processes can also be employed to produce astragalin from precursor compounds using specific strains of bacteria or fungi .

Astragalin has numerous applications across various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, astragalin is being investigated for potential therapeutic applications in treating chronic diseases.
  • Nutraceuticals: As a natural antioxidant, it is included in dietary supplements aimed at enhancing health and preventing diseases related to oxidative stress.
  • Cosmetics: Its anti-inflammatory properties make it a candidate for inclusion in skincare products targeting conditions like atopic dermatitis .

Research indicates that astragalin interacts with several molecular targets:

  • It modulates the activity of transcription factors such as NF-κB and tumor necrosis factor-alpha (TNF-α), influencing inflammatory responses .
  • Astragalin has been shown to affect apoptotic pathways by regulating proteins involved in cell survival and death, such as Bcl-2 and caspases .
  • Interaction studies have also highlighted its potential role in enhancing the efficacy of other therapeutic agents when used in combination therapies .

Several compounds share structural similarities with astragalin, each exhibiting unique biological activities:

CompoundStructure TypeKey Activities
KaempferolFlavonolAntioxidant, anticancer
QuercetinFlavonolAnti-inflammatory, antiviral
RutinFlavonol glycosideAntioxidant, anti-allergic
LuteolinFlavoneAnti-inflammatory, anticancer
ApigeninFlavoneAntioxidant, anti-inflammatory

Astragalin is unique due to its glucoside structure, which enhances its solubility and bioavailability compared to other flavonoids. This property may contribute to its distinct pharmacological effects and therapeutic potential.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

448.10056145 g/mol

Monoisotopic Mass

448.10056145 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

178 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

APM8UQ3Z9O

Other CAS

480-10-4

Wikipedia

Astragalin
Benzyltrimethylammonium_hydroxide

Dates

Modify: 2023-08-15
1: Cho IH, Choi YJ, Gong JH, Shin D, Kang MK, Kang YH. Astragalin inhibits autophagy-associated airway epithelial fibrosis. Respir Res. 2015 Apr 21;16:51. doi: 10.1186/s12931-015-0211-9. PubMed PMID: 25895672; PubMed Central PMCID: PMC4406173.
2: Ma Z, Piao T, Wang Y, Liu J. Astragalin inhibits IL-1β-induced inflammatory mediators production in human osteoarthritis chondrocyte by inhibiting NF-κB and MAPK activation. Int Immunopharmacol. 2015 Mar;25(1):83-7. doi: 10.1016/j.intimp.2015.01.018. Epub 2015 Jan 28. PubMed PMID: 25637445.
3: Cho IH, Gong JH, Kang MK, Lee EJ, Park JH, Park SJ, Kang YH. Astragalin inhibits airway eotaxin-1 induction and epithelial apoptosis through modulating oxidative stress-responsive MAPK signaling. BMC Pulm Med. 2014 Jul 29;14:122. doi: 10.1186/1471-2466-14-122. PubMed PMID: 25069610; PubMed Central PMCID: PMC4118077.
4: Li F, Wang W, Cao Y, Liang D, Zhang W, Zhang Z, Jiang H, Guo M, Zhang N. Inhibitory effects of astragalin on lipopolysaccharide-induced inflammatory response in mouse mammary epithelial cells. J Surg Res. 2014 Dec;192(2):573-81. doi: 10.1016/j.jss.2014.05.059. Epub 2014 May 24. PubMed PMID: 24972733.
5: Qu D, Han J, Ren H, Yang W, Zhang X, Zheng Q, Wang D. Cardioprotective Effects of Astragalin against Myocardial Ischemia/Reperfusion Injury in Isolated Rat Heart. Oxid Med Cell Longev. 2016;2016:8194690. doi: 10.1155/2016/8194690. Epub 2015 Dec 16. PubMed PMID: 26788251; PubMed Central PMCID: PMC4695676.
6: Pei J, Dong P, Wu T, Zhao L, Fang X, Cao F, Tang F, Yue Y. Metabolic engineering of Escherichia coli for astragalin biosynthesis. J Agric Food Chem. 2016 Oct 12. [Epub ahead of print] PubMed PMID: 27730814.
7: Li F, Liang D, Yang Z, Wang T, Wang W, Song X, Guo M, Zhou E, Li D, Cao Y, Zhang N. Astragalin suppresses inflammatory responses via down-regulation of NF-κB signaling pathway in lipopolysaccharide-induced mastitis in a murine model. Int Immunopharmacol. 2013 Oct;17(2):478-82. doi: 10.1016/j.intimp.2013.07.010. Epub 2013 Aug 5. PubMed PMID: 23928506.
8: Liu J, Cheng Y, Zhang X, Zhang X, Chen S, Hu Z, Zhou C, Zhang E, Ma S. Astragalin Attenuates Allergic Inflammation in a Murine Asthma Model. Inflammation. 2015 Oct;38(5):2007-16. doi: 10.1007/s10753-015-0181-6. PubMed PMID: 26059910.
9: Liu H, Yan C, Li B. [HPLC-MS/MS for determination of astragalin in rat plasma and its pharmacokinetics]. Nan Fang Yi Ke Da Xue Xue Bao. 2013 Jul;33(7):1049-52. Chinese. PubMed PMID: 23895851.
10: Soromou LW, Chen N, Jiang L, Huo M, Wei M, Chu X, Millimouno FM, Feng H, Sidime Y, Deng X. Astragalin attenuates lipopolysaccharide-induced inflammatory responses by down-regulating NF-κB signaling pathway. Biochem Biophys Res Commun. 2012 Mar 9;419(2):256-61. doi: 10.1016/j.bbrc.2012.02.005. Epub 2012 Feb 10. PubMed PMID: 22342978.
11: Ke M, Hu XQ, Ouyang J, Dai B, Xu Y. The effect of astragalin on the VEGF production of cultured Müller cells under high glucose conditions. Biomed Mater Eng. 2012;22(1-3):113-9. doi: 10.3233/BME-2012-0696. PubMed PMID: 22766709.
12: Shaheen N, Yin L, Gu Y, Rwigimba E, Xie Q, Wei Y. Separation of isorhamnetin 3-sulphate and astragalin from Flaveria bidentis (L.) Kuntze using macroporous resin and followed by high-speed countercurrent chromatography. J Sep Sci. 2015 Jun;38(11):1933-41. doi: 10.1002/jssc.201500119. Epub 2015 Apr 27. PubMed PMID: 25763770.
13: Kim GE, Kang HK, Seo ES, Jung SH, Park JS, Kim DH, Kim DW, Ahn SA, Sunwoo C, Kim D. Glucosylation of the flavonoid, astragalin by Leuconostoc mesenteroides B-512FMCM dextransucrase acceptor reactions and characterization of the products. Enzyme Microb Technol. 2012 Jan 5;50(1):50-6. doi: 10.1016/j.enzmictec.2011.09.007. Epub 2011 Sep 24. PubMed PMID: 22133440.
14: Desai DC, Jacob J, Almeida A, Kshirsagar R, Manju SL. Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica. Nat Prod Res. 2014;28(17):1413-7. doi: 10.1080/14786419.2014.905563. Epub 2014 May 23. PubMed PMID: 24854204.
15: Malla S, Pandey RP, Kim BG, Sohng JK. Regiospecific modifications of naringenin for astragalin production in Escherichia coli. Biotechnol Bioeng. 2013 Sep;110(9):2525-35. doi: 10.1002/bit.24919. Epub 2013 Apr 22. PubMed PMID: 23568509.
16: Kim MS, Kim SH. Inhibitory effect of astragalin on expression of lipopolysaccharide-induced inflammatory mediators through NF-κB in macrophages. Arch Pharm Res. 2011 Dec;34(12):2101-7. doi: 10.1007/s12272-011-1213-x. Epub 2011 Dec 31. PubMed PMID: 22210036.
17: Saito S, Silva G, Santos RX, Gosmann G, Pungartnik C, Brendel M. Astragalin from Cassia alata induces DNA adducts in vitro and repairable DNA damage in the yeast Saccharomyces cerevisiae. Int J Mol Sci. 2012;13(3):2846-62. doi: 10.3390/ijms13032846. Epub 2012 Mar 5. PubMed PMID: 22489129; PubMed Central PMCID: PMC3317691.
18: Wei M, Mahady GB, Liu D, Zheng ZS, Lu Y. Astragalin, a Flavonoid from Morus alba (Mulberry) Increases Endogenous Estrogen and Progesterone by Inhibiting Ovarian Granulosa Cell Apoptosis in an Aged Rat Model of Menopause. Molecules. 2016 May 21;21(5). pii: E675. doi: 10.3390/molecules21050675. PubMed PMID: 27213327.
19: Choi J, Kang HJ, Kim SZ, Kwon TO, Jeong SI, Jang SI. Antioxidant effect of astragalin isolated from the leaves of Morus alba L. against free radical-induced oxidative hemolysis of human red blood cells. Arch Pharm Res. 2013 Jul;36(7):912-7. doi: 10.1007/s12272-013-0090-x. Epub 2013 Mar 20. PubMed PMID: 23512775.
20: Wei Y, Xie Q, Fisher D, Sutherland IA. Separation of patuletin-3-O-glucoside, astragalin, quercetin, kaempferol and isorhamnetin from Flaveria bidentis (L.) Kuntze by elution-pump-out high-performance counter-current chromatography. J Chromatogr A. 2011 Sep 9;1218(36):6206-11. doi: 10.1016/j.chroma.2011.01.058. Epub 2011 Jan 28. PubMed PMID: 21329934.

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